molecular formula C11H9Br4N3O2 B611406 [4,5,6,7-Tetrabromo-2-(Dimethylamino)-1h-Benzimidazol-1-Yl]acetic Acid CAS No. 905105-89-7

[4,5,6,7-Tetrabromo-2-(Dimethylamino)-1h-Benzimidazol-1-Yl]acetic Acid

Cat. No. B611406
CAS RN: 905105-89-7
M. Wt: 534.82
InChI Key: PHAOTASRLQMKBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“[4,5,6,7-Tetrabromo-2-(Dimethylamino)-1h-Benzimidazol-1-Yl]acetic Acid” is a chemical compound with the molecular formula C11H9Br4N3O2 . It is also known by other names such as TMCB, CK2/ERK8-IN-1, and 4,5,6,7-Tetrabromo-2-(dimethylamino)-1H-benzimidazole-1-acetic acid .


Molecular Structure Analysis

The compound has a molecular weight of 534.82 g/mol . Its IUPAC name is 2-[4,5,6,7-tetrabromo-2-(dimethylamino)benzimidazol-1-yl]acetic acid . The InChI and SMILES strings provide a textual representation of the compound’s structure .


Chemical Reactions Analysis

The compound is an ATP/GTP competitive inhibitor of protein kinase casein kinase-2 (CK2) . It has been examined against a panel of 33 protein kinases, either Ser/Thr- or Tyr-specific .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 534.82 g/mol . It has a XLogP3-AA value of 4.4, indicating its lipophilicity . It has one hydrogen bond donor and four hydrogen bond acceptors . The compound also has three rotatable bonds .

Scientific Research Applications

  • Synthesis of Methyl 6-Aryl-5-(1H-Benzimidazol-2-yl)-2-Methylnicotinates

    • In research on the synthesis of methyl 6-aryl-5-(1H-benzimidazol-2-yl)-2-methylnicotinates, a cyclocondensation involving 4-(dimethylamino)benzaldehyde was found to give previously unknown compounds. This synthesis reflects the versatility of benzimidazole derivatives in producing structurally diverse compounds (Dzvinchuk & Lozinskii, 2009).
  • Design of Multitarget Anticancer Agents

    • A study exploring the design of multitarget drugs for cancer treatment utilized a compound structurally similar to [4,5,6,7-Tetrabromo-2-(Dimethylamino)-1H-Benzimidazol-1-Yl]acetic Acid. This compound was used as a scaffold for creating inhibitors targeting histone deacetylase (HDAC) and protein kinase CK2, showing potential as a novel therapeutic strategy against cancer (Martínez et al., 2020).
  • Generation of Structurally Diverse Libraries

    • The generation of a structurally diverse library of compounds using 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride as a starting material, highlights the potential of benzimidazole-related compounds in creating a wide range of chemical entities for various applications (Roman, 2013).
  • Synthesis and Characterization of New Benzimidazole Derivatives

    • Novel benzimidazole derivatives were synthesized and their ultraviolet spectral behavior was examined. This research signifies the continued interest in the synthesis and characterization of benzimidazole derivatives for various applications, including their optical properties (Mehranpour & Zahiri, 2014).
  • Synthesis of 2H‐Pyran‐2‐ones, Fused Pyran‐2‐ones, and Pyridones

    • The synthesis of various heterocycles such as pyranones and pyridones, using a versatile enaminonitrile that reacts with different binucleophiles, demonstrates the broad applicability of benzimidazole derivatives in the synthesis of diverse chemical structures (Bondock et al., 2014).
  • Inhibitors of Protein Kinase CK2

    • Research on derivatives of 4,5,6,7-tetrabromobenzimidazole, including compounds similar to this compound, found them to be promising inhibitors of protein kinase CK2. This indicates the potential use of such derivatives in developing new treatments for diseases where CK2 is implicated (Bretner et al., 2008).

Mechanism of Action

The compound is known to inhibit protein kinase CK2 . This inhibition is believed to induce apoptosis in tumor cells .

Future Directions

The compound and its analogs are being studied for their potential in cancer research . One of the iodinated compounds retains the cytotoxicity against selected cancer cell lines of the reference TBBt with a smaller side effect on mitochondrial activity . Both iodinated compounds are candidate leaders in the further development of CK2 inhibitors .

properties

IUPAC Name

2-[4,5,6,7-tetrabromo-2-(dimethylamino)benzimidazol-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Br4N3O2/c1-17(2)11-16-9-7(14)5(12)6(13)8(15)10(9)18(11)3-4(19)20/h3H2,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHAOTASRLQMKBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC2=C(N1CC(=O)O)C(=C(C(=C2Br)Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Br4N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50677589
Record name [4,5,6,7-Tetrabromo-2-(dimethylamino)-1H-benzimidazol-1-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50677589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

534.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

905105-89-7
Record name [4,5,6,7-Tetrabromo-2-(dimethylamino)-1H-benzimidazol-1-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50677589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[4,5,6,7-Tetrabromo-2-(Dimethylamino)-1h-Benzimidazol-1-Yl]acetic Acid
Reactant of Route 2
[4,5,6,7-Tetrabromo-2-(Dimethylamino)-1h-Benzimidazol-1-Yl]acetic Acid
Reactant of Route 3
[4,5,6,7-Tetrabromo-2-(Dimethylamino)-1h-Benzimidazol-1-Yl]acetic Acid
Reactant of Route 4
[4,5,6,7-Tetrabromo-2-(Dimethylamino)-1h-Benzimidazol-1-Yl]acetic Acid
Reactant of Route 5
[4,5,6,7-Tetrabromo-2-(Dimethylamino)-1h-Benzimidazol-1-Yl]acetic Acid
Reactant of Route 6
Reactant of Route 6
[4,5,6,7-Tetrabromo-2-(Dimethylamino)-1h-Benzimidazol-1-Yl]acetic Acid

Q & A

Q1: What is the primary target of [4,5,6,7-Tetrabromo-2-(dimethylamino)-1H-benzimidazol-1-yl]acetic Acid (TMCB) and how does it interact with it?

A1: this compound (TMCB) is a selective inhibitor of casein kinase 2 (CK2). [] While the exact binding mechanism is not fully elucidated in the provided research, TMCB is known to bind to the catalytic subunit of CK2, inhibiting its activity.

Q2: What are the downstream effects of TMCB inhibiting CK2?

A2: Inhibiting CK2 with TMCB has been shown to decrease phosphorylation of Nuclear Factor-κB (NF-κB) at the serine 529 position. [] This, in turn, can affect downstream signaling pathways regulated by NF-κB, including those involved in inflammation, cell survival, and apoptosis.

Q3: What is the molecular formula and weight of TMCB?

A3: The molecular formula of TMCB is C11H9Br4N3O2. Its molecular weight is 582.87 g/mol.

Q4: Is there any information on the spectroscopic data for TMCB?

A4: The provided research articles do not contain specific spectroscopic data (NMR, IR, UV-Vis) for TMCB.

Q5: Has TMCB shown any catalytic properties in the reported research?

A5: No, the available research does not report any catalytic properties of TMCB. Its primary mode of action is through enzymatic inhibition.

Q6: Have any computational chemistry studies been performed on TMCB?

A6: While the provided research doesn't include specific computational studies on TMCB, its structure and known interactions make it amenable to various computational approaches like molecular docking and molecular dynamics simulations.

Q7: What is known about the stability and formulation of TMCB?

A7: Information about the stability of TMCB under various conditions and its formulation strategies is not provided in the research articles.

Q8: What are the known toxicological and safety aspects of TMCB?

A8: Specific toxicological data for TMCB is not included in the provided research. As with any pharmacological agent, thorough preclinical studies would be necessary to assess its safety profile.

Q9: Has any research been conducted on the environmental impact and degradation of TMCB?

A9: The provided research articles do not mention any studies on the environmental impact or degradation pathways of TMCB.

Q10: Is there any information available on the dissolution and solubility properties of TMCB?

A10: The research articles do not offer specific data on the dissolution rate or solubility of TMCB in different media. These properties would be crucial for understanding its bioavailability and formulation.

Q11: Are there any alternatives or substitutes for TMCB in its role as a CK2 inhibitor?

A11: While the provided research does not directly compare TMCB to other CK2 inhibitors, numerous other compounds are known to target this kinase.

Q12: Can you provide a historical context for the research on TMCB and its significance?

A14: The research focusing on TMCB specifically as a CK2 inhibitor appears to be relatively recent. The significance of TMCB lies in its potential as a tool to further investigate the role of CK2 in various physiological and pathological processes, including its involvement in epilepsy. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.